2,4-Oxazolidinedione can be derived from natural sources or synthesized through various chemical pathways. It is not commonly found in nature but can be produced from amino acids or other nitrogen-containing compounds.
In the context of chemical classification, 2,4-Oxazolidinedione falls under:
The synthesis of 2,4-Oxazolidinedione can be achieved through several methods, including:
The cyclization process typically requires careful control of temperature and pH to ensure optimal yields. The use of solvents such as ethanol or dimethylformamide can facilitate these reactions. Additionally, catalysts such as Lewis acids may be employed to enhance reaction rates.
The molecular formula for 2,4-Oxazolidinedione is CHNO. The structure consists of a five-membered ring featuring two carbonyl groups at positions 2 and 4 relative to the nitrogen atom.
2,4-Oxazolidinedione participates in several chemical reactions due to its reactive carbonyl groups:
Reactions involving 2,4-Oxazolidinedione often require specific conditions such as controlled temperatures and pH levels to favor desired pathways. The use of protective groups may also be necessary when multiple functional groups are present.
The mechanism of action for 2,4-Oxazolidinedione primarily relates to its role as an intermediate in pharmaceutical synthesis. It acts through several pathways:
Studies have indicated that derivatives of this compound exhibit varying degrees of antibacterial potency depending on their structural modifications and functional group placements.
Relevant analyses often include spectroscopic techniques (e.g., NMR, IR) to confirm structural integrity and purity during synthesis.
The 2,4-oxazolidinedione scaffold (molecular formula: C₃H₃NO₃, CAS RN: 2346-26-1) is a five-membered heterocyclic ring characterized by carbonyl groups at positions 2 and 4. Early investigations identified this core structure as a versatile template for bioactive compounds, with its first synthetic preparation reported in 1913 via chloroacetamide cyclization with bicarbonate [4]. The 1940s witnessed the emergence of furazolidone, a nitrofuran-oxazolidinone hybrid, as an early antimicrobial agent targeting bacterial DNA. This was followed by cycloserine (3-oxazolidinone), approved in 1956 as an antitubercular drug [1] [7].
A transformative breakthrough occurred in the 1980s when DuPont researchers discovered N-aryl oxazolidinones (DuP-105 and DuP-721), exhibiting unprecedented activity against Gram-positive pathogens [1] [10]. This work laid the foundation for linezolid (Pharmacia & Upjohn), the first clinically approved 2-oxazolidinone antibiotic (FDA, 2000). Linezolid's mechanism—binding the 23S rRNA of the 50S ribosomal subunit to inhibit protein synthesis—represented a novel antibiotic class effective against vancomycin-resistant enterococci (VRE) and methicillin-resistant Staphylococcus aureus (MRSA) [1] [10]. Its success spurred intensive research, leading to tedizolid (FDA-approved 2014), featuring a D-ring modification (1,2,3-triazol-4-ylmethyl) for enhanced potency and reduced dosing frequency [8] [10].
Table 1: Key Milestones in Oxazolidinone-Based Drug Development
Compound | Year | Significance | Structural Feature |
---|---|---|---|
Furazolidone | 1940s | Early nitrofuran-oxazolidinone antimicrobial | 2-Oxazolidinone fused with nitrofuran |
Cycloserine | 1956 | First 3-oxazolidinone antitubercular | 3-Oxazolidinone |
DuP-721 | 1987 | Prototype N-aryl oxazolidinone with Gram-positive activity | N-aryl substitution on 2-oxazolidinone core |
Linezolid | 2000 | First FDA-approved 2-oxazolidinone antibiotic | S-configuration at C5, acetamidomethyl C5 |
Tedizolid | 2014 | Second-generation oxazolidinone; improved potency vs. linezolid-resistant strains | Hydroxymethyl C5, D-ring triazole |
Delpazolid (LCB01-0371) | Phase II | Novel oxazolidinone with hydrazine linker for MDR-TB | N-((pyridin-2-yl)methyl)acetamide C5 |
Recent efforts target multidrug-resistant tuberculosis (MDR-TB) and Gram-negative bacteria. Delpazolid (LCB01-0371) incorporates a hydrazine linker and pyridine moiety, showing potent activity against Mycobacterium tuberculosis in Phase II trials [8] [10]. Radezolid (biaryl oxazolidinone) and contezolid demonstrate enhanced activity against linezolid-resistant strains carrying the cfr resistance gene [8] [10].
The 2,4-oxazolidinedione core serves as a privileged scaffold due to its:
Structure-Activity Relationship (SAR) Principles:
Table 2: Structural Evolution and Spectrum of Activity in Oxazolidinone Derivatives
Core Modification | Representative Compound | Key Structural Change | Spectrum/Biological Activity |
---|---|---|---|
Basic N-aryl 2-oxazolidinone | Linezolid | Morpholine D-ring | MRSA, VRE, Streptococci |
C5 Biaryl | Radezolid | Pyridopyrazine C-ring | CAP pathogens (e.g., H. influenzae), cfr-MRSA |
C5 Thiomorpholine | Sutezolid | Thiomorpholine D-ring | MDR-TB (enhanced intracellular activity) |
C5 Triazole | Tedizolid | 1,2,3-Triazol-4-ylmethyl D-ring | SSTI pathogens (potency 4-8x > linezolid) |
C5 Hydrazine-Pyridine | Delpazolid | N-((pyridin-2-yl)methyl)acetamide linker | MDR-TB (potent in vitro and in vivo) |
Beyond antibacterial activity, the 2,4-oxazolidinedione scaffold exhibits therapeutic plasticity:
Table 3: Pharmacophore Comparison: 2,4-Oxazolidinedione vs. Related Heterocycles
Feature | 2,4-Oxazolidinedione | 2,4-Thiazolidinedione | 2-Oxazolidinone |
---|---|---|---|
Core Structure | |||
Heteroatoms | O (1,3), N (1) | S (1), N (1), O (2) | O (1,3), N (1) |
Key Bioactivities | Antibacterial, Anticancer, FXa inhibition | Antidiabetic (PPARγ), Antimicrobial, Anti-inflammatory | Antibacterial (Linezolid class) |
Metabolic Stability | High (cyclic carbamate) | Moderate (potential ring opening) | High |
Key Position(s) for SAR | N3, C5 | N3, C5 | N3, C5 (S-configuration critical) |
The scaffold's versatility is further evidenced by its role in anticonvulsant drugs (e.g., 5,5-diphenyl-2,4-oxazolidinedione derivatives) [4] [6] [8]. Synthetic accessibility—via routes like iodocyclocarbamation, gold-catalyzed rearrangements of propargylic carbamates, or solid-phase synthesis using resin-bound epoxides and isocyanates—ensures continued exploration of novel analogs [7] [10].
CAS No.: 334-48-5
CAS No.: 121-79-9
CAS No.: 14476-25-6
CAS No.:
CAS No.: